molecular formula C4H3ClN6 B1268221 7-Chlorotetrazolo[1,5-c]pyrimidin-8-amine CAS No. 3210-38-6

7-Chlorotetrazolo[1,5-c]pyrimidin-8-amine

Cat. No.: B1268221
CAS No.: 3210-38-6
M. Wt: 170.56 g/mol
InChI Key: VMJPONWLUZPASL-UHFFFAOYSA-N
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Description

7-Chlorotetrazolo[1,5-c]pyrimidin-8-amine is a heterocyclic compound with the molecular formula C4H3ClN6. It is known for its unique structure, which includes a tetrazole ring fused to a pyrimidine ring, and a chlorine atom at the 7th position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chlorotetrazolo[1,5-c]pyrimidin-8-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-amino-4-chloropyrimidine with sodium azide in the presence of a suitable solvent, such as dimethylformamide (DMF), at elevated temperatures. The reaction proceeds through the formation of an intermediate, which subsequently cyclizes to form the desired tetrazolo[1,5-c]pyrimidine structure .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Industrial production may also involve continuous flow processes to enhance efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

7-Chlorotetrazolo[1,5-c]pyrimidin-8-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

7-Chlorotetrazolo[1,5-c]pyrimidin-8-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 7-Chlorotetrazolo[1,5-c]pyrimidin-8-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atom and the tetrazole ring play crucial roles in binding to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target, but common mechanisms include enzyme inhibition and receptor modulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific fusion of tetrazole and pyrimidine rings, which imparts distinct chemical reactivity and biological activity.

Properties

IUPAC Name

7-chlorotetrazolo[1,5-c]pyrimidin-8-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3ClN6/c5-3-2(6)4-8-9-10-11(4)1-7-3/h1H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMJPONWLUZPASL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C(C2=NN=NN21)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3ClN6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40324656
Record name 7-chlorotetrazolo[1,5-c]pyrimidin-8-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40324656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3210-38-6
Record name NSC407413
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407413
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 7-chlorotetrazolo[1,5-c]pyrimidin-8-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40324656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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